An In-depth Technical Guide to 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone: Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a common motif in a wide array of biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a fluoroethyl group and an acetyl group on the piperazine ring creates a unique chemical entity with specific physicochemical characteristics that can influence its biological activity and metabolic stability. This guide aims to provide a comprehensive overview of the known physical and chemical properties, synthetic routes, and analytical methodologies for this compound. It is important to note that this is a specialized chemical with limited publicly available data. Therefore, this guide will also draw upon information from structurally related compounds to provide a broader context and predictive insights.
Physicochemical Properties
Due to the limited availability of specific experimental data for 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, the following table includes a combination of predicted and experimentally determined properties for closely related compounds to provide a reasonable estimation.
| Property | Value (Estimated/Reported) | Source/Analogue |
| Molecular Formula | C8H15FN2O | - |
| Molecular Weight | 174.22 g/mol | - |
| Appearance | Likely a solid or high-boiling liquid | Based on related piperazine derivatives[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents | Based on the polarity of the piperazine and acetyl groups |
| pKa | Not available | - |
Synthesis and Reactivity
The synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone can be approached through several established synthetic routes for N-substituted piperazines. A common and effective method involves the N-alkylation of a piperazine derivative.
Synthetic Pathway
A plausible synthetic route would involve the reaction of 1-(piperazin-1-yl)ethanone (N-acetylpiperazine) with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, in the presence of a base to neutralize the generated acid.
Caption: Proposed synthetic pathway for 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone.
Experimental Protocol: N-Alkylation of 1-Acetylpiperazine
This protocol is a general guideline based on standard laboratory procedures for similar reactions.
Materials:
-
1-(Piperazin-1-yl)ethanone
-
1-Bromo-2-fluoroethane
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-(piperazin-1-yl)ethanone (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromo-2-fluoroethane (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (a singlet around 2.1 ppm), the piperazine ring protons (multiplets in the range of 2.4-3.7 ppm), and the fluoroethyl group protons (a triplet for the CH2F group coupled to the adjacent CH2 and a triplet for the CH2N group coupled to the adjacent CH2F). The coupling of the fluorine atom to the adjacent protons will result in a characteristic splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the acetyl group (around 169 ppm), the carbons of the piperazine ring, and the two carbons of the fluoroethyl group, with the carbon directly attached to the fluorine atom showing a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet, corresponding to the single fluorine atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The fragmentation pattern can also provide structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show a strong absorption band for the amide carbonyl group (C=O) around 1640-1660 cm⁻¹. Other characteristic bands for C-H, C-N, and C-F stretching vibrations will also be present.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][5]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.[2][3]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2][5]
-
Skin: Wash off immediately with soap and plenty of water.[2][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3][5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] Keep away from strong oxidizing agents and strong acids.[2]
Potential Applications in Drug Development
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence often improves the aqueous solubility and oral bioavailability of a drug candidate. The introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of metabolism and can also influence the binding affinity of the molecule to its biological target.
The 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone core could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a variety of diseases, including those affecting the central nervous system, cancer, and infectious diseases.[6][7][8][9][10]
Conclusion
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone represents a chemical entity with significant potential for further exploration in the field of drug discovery. While specific data for this compound is sparse, this guide provides a foundational understanding of its likely properties, synthesis, and analytical characterization based on the well-established chemistry of related piperazine derivatives. Researchers working with this compound should proceed with the recommended safety precautions and employ rigorous analytical methods to validate their findings.
References
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Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Publishing - Rsc.org. Available from: [Link]
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Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC. Available from: [Link]
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Supporting Information Convenient One-Pot Synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl) ethanone ([18F]FEt-PP - Rsc.org. Available from: [Link]
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Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed. Available from: [Link]
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n-(2-aminoethyl)piperazine n-(2-aminoethyl)piperazine - BDMAEE. Available from: [Link]
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Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - MDPI. Available from: [Link]
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Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols - MDPI. Available from: [Link]
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